2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide
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Overview
Description
2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in medicinal chemistry, particularly for their anti-inflammatory, analgesic, and antimicrobial properties . This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a benzamide moiety, which is an amide derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE typically involves the condensation of naphthaldehyde with 2-aminobenzamide. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZAMIDE is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14N2O |
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Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C18H14N2O/c19-18(21)16-10-3-4-11-17(16)20-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H2,19,21) |
InChI Key |
ZLZLWMOYURNHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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